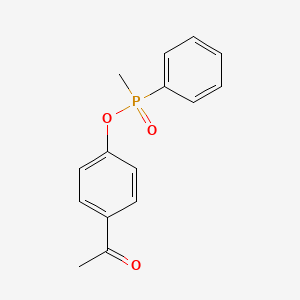
Phosphinic acid, methylphenyl-, 4-acetylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, methylphenyl-, 4-acetylphenyl ester is an organic compound that belongs to the class of phosphinic acid esters. These compounds are characterized by the presence of a phosphinic acid group (P(OH)R2) esterified with an alcohol. This particular compound features a methylphenyl group and a 4-acetylphenyl group attached to the phosphinic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, methylphenyl-, 4-acetylphenyl ester typically involves the esterification of phosphinic acid derivatives with appropriate alcohols. One common method is the reaction of methylphenylphosphinic acid with 4-acetylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, methylphenyl-, 4-acetylphenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphinic acid esters.
Aplicaciones Científicas De Investigación
Phosphinic acid, methylphenyl-, 4-acetylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mecanismo De Acción
The mechanism of action of phosphinic acid, methylphenyl-, 4-acetylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phosphinic acid moiety, which can then interact with enzymes or receptors. The phosphinic acid group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphinic acid, phenyl-, 4-acetylphenyl ester
- Phosphinic acid, methylphenyl-, 4-methylphenyl ester
- Phosphinic acid, methylphenyl-, 4-hydroxyphenyl ester
Uniqueness
Phosphinic acid, methylphenyl-, 4-acetylphenyl ester is unique due to the presence of both a methylphenyl group and a 4-acetylphenyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. The acetyl group can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
118201-61-9 |
|---|---|
Fórmula molecular |
C15H15O3P |
Peso molecular |
274.25 g/mol |
Nombre IUPAC |
1-[4-[methyl(phenyl)phosphoryl]oxyphenyl]ethanone |
InChI |
InChI=1S/C15H15O3P/c1-12(16)13-8-10-14(11-9-13)18-19(2,17)15-6-4-3-5-7-15/h3-11H,1-2H3 |
Clave InChI |
DQYSSIDMNMDICA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OP(=O)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


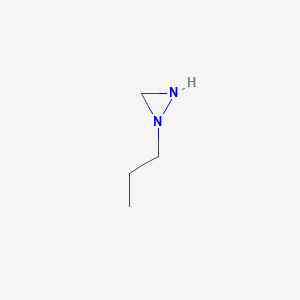
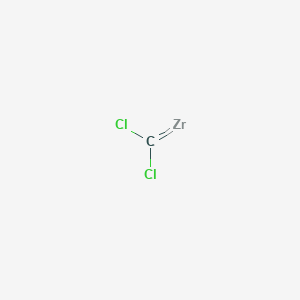
silane](/img/structure/B14288743.png)
![Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-](/img/structure/B14288751.png)
![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
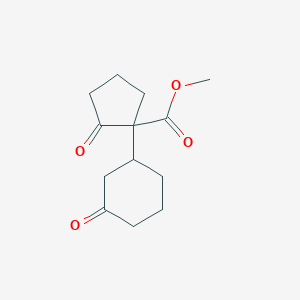
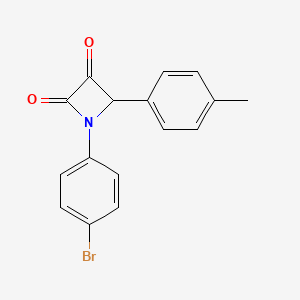
![(E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide](/img/structure/B14288783.png)
![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-, phenylmethyl ester (9CI)](/img/structure/B14288785.png)
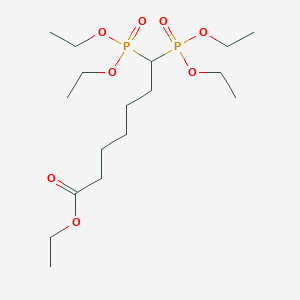
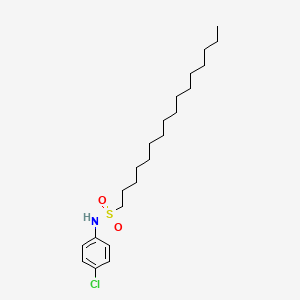
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
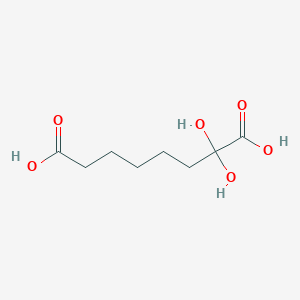
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
